8-(4-methoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Description
8-(4-methoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Scientific Research Applications
Cyclic Nucleotide Phosphodiesterase Type 4 Inhibitors
Research by Raboisson et al. (2003) explored the pyrazolo[1,5-a]-1,3,5-triazine ring system as a bioisostere for adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 inhibitors with high isoenzyme selectivity. This study indicates the potential of triazine derivatives in developing new therapeutics targeting inflammatory diseases and disorders involving cyclic nucleotide phosphodiesterase type 4 (PDE4) (Raboisson et al., 2003).
Anti-Inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from natural products, showcasing their anti-inflammatory and analgesic activities. These compounds exhibited significant COX-2 inhibitory activities, suggesting the potential of triazine derivatives as bases for developing new anti-inflammatory and analgesic drugs (Abu-Hashem et al., 2020).
Antibacterial Activities
A study by Vartale et al. (2008) on the synthesis of 3-substituted-8-methoxy-1,2,4-triazino[3,4-b]benzothiazole-4(H)-ones highlighted their antibacterial activities. This research underscores the potential of triazine derivatives in creating new antibacterial agents, providing a pathway for addressing antibiotic resistance (Vartale et al., 2008).
Antiviral Activities
Kim et al. (1978) reported on the synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, showing moderate activity against rhinovirus. This suggests the use of triazine derivatives in developing novel antiviral agents, particularly for respiratory viruses (Kim et al., 1978).
Antitumor Activity
Research by Remers et al. (2015) on heterocycles related to carbendazim highlighted the synthesis of s-triazine derivatives showing activity against pancreatic tumor cells. This illustrates the potential application of triazine derivatives in cancer research, offering a new avenue for antitumor drug development (Remers et al., 2015).
Properties
IUPAC Name |
8-(4-methoxyphenyl)-2-[(4-methylphenyl)methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-14-3-5-15(6-4-14)13-24-19(26)18(25)23-12-11-22(20(23)21-24)16-7-9-17(27-2)10-8-16/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAUANALMVSTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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